molecular formula C24H47NO3 B12435232 C6-l-Erythro-ceramide

C6-l-Erythro-ceramide

Cat. No.: B12435232
M. Wt: 397.6 g/mol
InChI Key: NPRJSFWNFTXXQC-XZOQPEGZSA-N
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Description

C6-l-Erythro-ceramide is a bioactive lipid molecule belonging to the ceramide family. Ceramides are sphingolipids, which are essential components of cell membranes and play crucial roles in cellular signaling, apoptosis, and differentiation. This compound, specifically, is a short-chain ceramide that has been extensively studied for its biological effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C6-l-Erythro-ceramide typically involves the condensation of sphingosine with a fatty acid, such as hexanoic acid. The reaction is usually catalyzed by an enzyme called ceramide synthase. The process involves the following steps:

  • Activation of hexanoic acid to form hexanoyl-CoA.
  • Condensation of hexanoyl-CoA with sphingosine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the enzyme ceramide synthase, which can then catalyze the synthesis of this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: C6-l-Erythro-ceramide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ceramide-1-phosphate.

    Reduction: It can be reduced to form dihydroceramide.

    Substitution: It can undergo substitution reactions to form different ceramide derivatives.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Requires specific catalysts and conditions depending on the desired substitution.

Major Products:

Scientific Research Applications

C6-l-Erythro-ceramide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the properties and behavior of ceramides.

    Biology: Investigated for its role in cellular signaling, apoptosis, and differentiation.

    Medicine: Explored for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and skin disorders.

    Industry: Utilized in the development of skincare products and drug delivery systems

Mechanism of Action

C6-l-Erythro-ceramide exerts its effects by interacting with specific molecular targets and pathways within cells. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramide synthase and sphingomyelinase. Additionally, it can influence cellular signaling pathways, including those related to apoptosis and cell proliferation. The compound’s ability to permeate cell membranes and affect mitochondrial calcium homeostasis is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

    D-erythro-C6-ceramide: Another short-chain ceramide with similar biological effects.

    D-erythro-C6-dihydroceramide: A reduced form of C6-ceramide with distinct properties.

Comparison: C6-l-Erythro-ceramide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with cellular targets. Compared to D-erythro-C6-ceramide and D-erythro-C6-dihydroceramide, this compound may exhibit different potencies and efficacies in various biological assays .

Properties

Molecular Formula

C24H47NO3

Molecular Weight

397.6 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1

InChI Key

NPRJSFWNFTXXQC-XZOQPEGZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC(=O)CCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O

Origin of Product

United States

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